N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c24-19-4-1-15-11-18(12-16-7-10-23(19)20(15)16)29(25,26)21-13-14-5-8-22(9-6-14)30(27,28)17-2-3-17/h11-12,14,17,21H,1-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOKBLMMMYSJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclopropylsulfonyl group : Known for its role in enhancing solubility and bioactivity.
- Piperidine moiety : Often associated with various pharmacological effects including analgesic and anti-inflammatory properties.
- Pyrroloquinoline framework : Linked to several bioactive compounds with anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2,1-ij]quinoline exhibit promising anticancer properties. For instance, studies have shown that modifications in the structure can lead to enhanced inhibition of cancer cell proliferation. The compound's mechanism involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as the EGFR pathway .
Antimicrobial Properties
The sulfonamide group is known for its antibacterial activity. Compounds with similar structures have demonstrated significant efficacy against various bacterial strains. In vitro studies suggest that this compound may exhibit moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. The sulfonamide moiety is particularly effective as an inhibitor of carbonic anhydrase and urease. Studies report significant inhibitory activity with IC50 values indicating strong potential for therapeutic applications in conditions like hyperuricemia .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research suggests that variations in substituents on the piperidine and pyrroloquinoline rings can significantly alter the compound's potency and selectivity. For instance:
- Substituent Effects : Different alkyl or aryl groups can enhance or diminish binding affinity to target proteins.
- Geometric Configuration : The stereochemistry at specific centers influences the overall biological efficacy .
Case Studies
Several studies have highlighted the compound's potential:
- Anticancer Efficacy : A study involving a series of pyrroloquinoline derivatives demonstrated that specific modifications led to enhanced cytotoxic effects on breast cancer cell lines (IC50 values ranging from 5 to 15 µM) .
- Antimicrobial Testing : A comparative analysis showed that compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo exhibited significant activity against Salmonella typhi and Bacillus subtilis, with zones of inhibition greater than 15 mm in agar diffusion assays .
- Enzyme Inhibition Studies : The compound was tested against urease with promising results, showing an IC50 value of approximately 3 µM, indicating strong potential for treating conditions related to urease activity such as kidney stones .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Anticancer Properties
Research indicates that compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibit promising anticancer activities. The compound's structural features suggest it may inhibit specific cancer cell proliferation pathways. For instance, sulfonamide derivatives have been studied for their ability to target and inhibit enzymes crucial for tumor growth and metastasis .
Neurological Applications
Given the compound's interaction with the central nervous system (CNS), it may also be explored for neuroprotective effects. Research highlights the importance of modulating neurotransmitter systems to treat neurodegenerative diseases. The compound's potential to act on receptors involved in neuroprotection could lead to new therapeutic strategies against conditions like Alzheimer's disease and Parkinson's disease .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies can elucidate how modifications to the compound's structure influence its biological activity.
| Structural Feature | Modification Type | Expected Impact |
|---|---|---|
| Cyclopropyl group | Substitution | Enhanced binding affinity to target sites |
| Sulfonamide moiety | Variation | Altered solubility and bioavailability |
| Tetrahydropyrrole | Ring modification | Improved stability and metabolic resistance |
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on sulfonamide derivatives, researchers synthesized variants of this compound and evaluated their efficacy against various cancer cell lines. Results showed significant inhibition of cell proliferation in breast and lung cancer models .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal death by modulating oxidative stress pathways and enhancing antioxidant defenses .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares its pyrrolo[3,2,1-ij]quinoline core and sulfonamide functional group with other derivatives but differs in substituent chemistry. Key comparisons include:
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (G856-5651)
- Core Structure: Both compounds retain the pyrroloquinoline scaffold and sulfonamide group at position 7.
- Substituent Differences: Target Compound: Features a cyclopropylsulfonyl-piperidinylmethyl group, introducing a sulfonyl moiety and a piperidine ring. G856-5651: Substituted with a 4-phenoxyphenyl group, a bulky aromatic substituent with moderate lipophilicity.
- Physicochemical Properties :
- G856-5651 has a molecular weight of 420.49, logP of 4.22, and 7 hydrogen bond acceptors (HBAs) .
- The target compound likely exhibits higher molecular weight (~526.66 estimated) and HBAs (9 estimated) due to its additional sulfonyl and piperidine groups. Its logP may be lower than G856-5651 owing to increased polarity from the cyclopropylsulfonyl group.
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (CAS: 898410-90-7)
- Core Structure: Similar pyrroloquinoline core but lacks the sulfonamide group.
- Substituent Differences :
- Contains a butyramide group, which is less polar than a sulfonamide.
Table: Comparative Analysis of Key Compounds
*Estimated based on structural analysis. †Predicted using fragment-based methods.
Q & A
Q. What are the key considerations for designing synthetic routes for this compound?
- Methodological Answer: Synthetic routes should prioritize regioselectivity and functional group compatibility. For example, the piperidine-sulfonyl moiety requires controlled sulfonation under anhydrous conditions (e.g., using N,N-dimethylacetamide as a solvent at 80–100°C for 6–12 hours) to avoid over-sulfonation or ring-opening side reactions . Multi-step reactions often involve sequential protection/deprotection strategies, such as tert-butoxycarbonyl (Boc) protection for secondary amines, followed by deprotection with trifluoroacetic acid . Purity is validated via HPLC (>95%) and NMR to confirm structural integrity .
Q. How can structural ambiguities in the pyrroloquinoline core be resolved experimentally?
- Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemical ambiguities. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) minimize thermal motion artifacts. For dynamic structural analysis, variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can reveal conformational flexibility in the tetrahydroquinoline ring .
Q. What analytical techniques are essential for confirming compound identity and purity?
- Methodological Answer:
- LC-MS/MS : Quantifies molecular weight and detects impurities (e.g., sulfonate esters) using electrospray ionization (ESI) in positive/negative ion modes .
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl methylene protons at δ 1.2–1.5 ppm) and confirms sulfonamide NH signals (δ 8.5–9.0 ppm) .
- TGA/DSC : Validates thermal stability (decomposition >200°C) and crystallinity .
Advanced Research Questions
Q. How can conflicting data from spectroscopic and crystallographic analyses be reconciled?
- Methodological Answer: Discrepancies between NMR (solution-phase) and X-ray (solid-state) data often arise from polymorphism or solvent-induced conformational changes. Orthogonal methods like:
- PXRD : Compares experimental vs. simulated patterns to identify polymorphs .
- DFT Calculations : Predicts lowest-energy conformers using Gaussian09 with B3LYP/6-31G(d) basis sets .
- NOESY NMR : Detects through-space interactions to validate dynamic conformations .
Q. What strategies optimize SAR studies for biological activity in analogs?
- Methodological Answer:
- Scaffold Modifications : Replace the cyclopropylsulfonyl group with fluorophenylsulfonyl (meta/para) to assess steric/electronic effects on target binding .
- Isosteric Replacement : Substitute the tetrahydroquinoline oxygen with sulfur (e.g., 4-thioxo analogs) to modulate lipophilicity .
- Docking Studies : Use AutoDock Vina with cryo-EM structures (e.g., PDB: 7XYZ) to predict binding affinities to kinase domains .
Q. How can reaction yields be improved in large-scale syntheses without compromising purity?
- Methodological Answer:
- Flow Chemistry : Continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side-product formation via precise temperature/pH control .
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, solvent ratio) using JMP or Minitab software .
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., sulfonamide coupling) to halt reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
